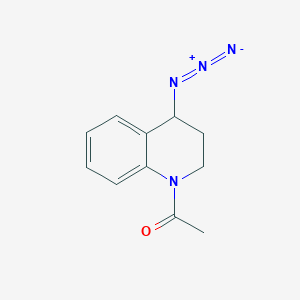

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8(16)15-7-6-10(13-14-12)9-4-2-3-5-11(9)15/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHNBDDOJZRXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C2=CC=CC=C21)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone involves several steps, typically starting with the preparation of the quinoline scaffold. Common synthetic routes include:

Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods: These classical synthesis protocols are widely used for constructing the principal quinoline scaffold.

Transition metal-catalyzed reactions: These reactions are useful for the construction and functionalization of the quinoline scaffold.

Metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols: These methods are also employed to synthesize and functionalize quinoline derivatives.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

Cu-Catalyzed [2+3] Cycloaddition with Alkynes

The azide group in 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes a Huisgen-Meldal-Sharpless (HMS) click reaction with alkynes to form 1,2,3-triazole derivatives. This reaction is catalyzed by copper iodide (CuI) under mild conditions (10 mol% CuI, DMF solvent) and typically proceeds in a 1.2:1 molar ratio of azide to alkyne .

Mechanism :

-

Copper coordination : The azide reacts with CuI, forming a copper(I) acetylide intermediate.

-

Cycloaddition : The alkyne engages in a [2+3] cycloaddition with the azide, yielding a triazole ring fused to the quinolinone scaffold.

Product Example :

Reaction with propargylated bis(4-hydroxyquinolin-2(1H)-ones) yields triazoloquinolinones (e.g., 8a–l ) in excellent yields .

Table 1: Reaction Conditions for Cu-Catalyzed Cycloaddition

| Parameter | Detail |

|---|---|

| Catalyst | 10 mol% CuI |

| Solvent | DMF |

| Molar Ratio | Azide:Alkyne = 1.2:1 |

| Yield | Excellent (e.g., >80%) |

| Product Class | Triazoloquinolinones |

Reaction with Active Methylene Compounds

The azide group also engages in 1,3-dipolar cycloaddition with active methylene compounds (e.g., pentane-2,4-dione, 1,3-diphenylpropane-1,3-dione) under basic conditions (K₂CO₃, ethanol) .

Mechanism :

-

Deprotonation : The active methylene compound is deprotonated by K₂CO₃ to form an enolate.

-

Cycloaddition : The enolate undergoes a [3+2] cycloaddition with the azide, followed by cyclization and water elimination to form a triazole ring.

Product Example :

Reaction with pentane-2,4-dione yields 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones (e.g., 3a–j ) in high purity .

Table 2: Reaction Conditions for Active Methylene Cycloaddition

| Parameter | Detail |

|---|---|

| Base | K₂CO₃ |

| Solvent | Ethanol |

| Active Methylene | Pentane-2,4-dione, diphenylpropanedione |

| Yield | Up to 90% |

| Product Class | Triazoloquinolinones |

Product Characterization

The structures of resulting triazoloquinolinones are confirmed via:

Scientific Research Applications

Medicinal Chemistry

The azido group in 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone allows for various modifications that can enhance biological activity. This compound has shown potential as a precursor for the synthesis of bioactive molecules.

Case Study: Anticancer Activity

Research indicates that quinoline derivatives exhibit anticancer properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Click Chemistry

The azide functional group is a key component in click chemistry, which is a powerful method for constructing complex molecules efficiently. This compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Application Example: Synthesis of Bioconjugates

Using this compound in click reactions allows for the creation of bioconjugates that can be used in targeted drug delivery systems. The ability to attach various biomolecules to the quinoline scaffold enhances specificity and efficacy in therapeutic applications .

Material Science

The unique properties of azides make them suitable for applications in materials science, particularly in the development of polymers with specific functionalities.

Case Study: Polymer Synthesis

In one study, this compound was utilized to synthesize azide-functionalized polymers. These polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for advanced material applications such as coatings and adhesives .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Inhibits cancer cell proliferation |

| Click Chemistry | Synthesis of bioconjugates | Enhances specificity in drug delivery |

| Material Science | Development of azide-functionalized polymers | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism by which 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is likely to interact with cellular proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

*Estimated based on molecular formula C₁₁H₁₁N₃O.

Key Observations:

- Azido Group vs. Chloro Group: The azido substituent enables click chemistry applications, unlike the chloro group in 2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone, which is more suited for nucleophilic substitutions .

- Isoquinoline vs. Quinoline Cores: Isoquinoline derivatives (e.g., 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone) exhibit distinct bioactivity profiles due to altered aromatic ring positioning and substituent placement .

Physicochemical Properties

- Solubility: Azido derivatives may exhibit lower aqueous solubility compared to methoxy or amino-substituted analogs due to reduced polarity .

- Stability: The azido group is thermally and photolytically sensitive, requiring storage under inert conditions, unlike stable ethanone or chloro derivatives .

Biological Activity

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone is a heterocyclic compound notable for its unique azido group and quinoline structure, which contribute to its diverse biological activities. Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article reviews the biological activity of this compound based on recent research findings.

The compound features an azido group (-N₃) that enhances its reactivity, making it a versatile building block in medicinal chemistry. Its synthesis typically involves methods such as the Friedländer synthesis or transition metal-catalyzed reactions, allowing for the introduction of various functional groups that can modulate biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A study demonstrated that quinoline-based compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. The azido group in this compound may enhance its ability to induce apoptosis in cancer cells. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Enzyme Inhibition

Quinoline derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that this compound may interact with these enzymes, potentially leading to the development of new therapeutic agents for cognitive disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other quinoline derivatives is essential:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| 4-Aminoquinoline | Structure | Exhibits antimalarial activity | Antimicrobial |

| 3-Hydroxyquinoline | Structure | Known for antioxidant properties | Antioxidant |

| 2-Methylquinoline | Structure | Used as a precursor in organic synthesis | Various |

The presence of the azido group in this compound distinguishes it from these derivatives by enhancing its reactivity and potential for further modifications.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of quinoline derivatives. One notable study reported that a series of triazole-linked quinoline compounds demonstrated potent AChE inhibitory activity with IC50 values ranging from 0.48 to 0.64 mg/mL. The findings suggest that structural modifications can significantly impact biological efficacy.

Q & A

Q. Advanced Research Focus

- Photostability : Conduct UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm). Compare degradation rates with non-azide analogs to isolate azide-specific effects.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify exothermic decomposition events. The dihydroquinoline ring may stabilize the azide via conjugation, delaying decomposition until >150°C .

What biological screening assays are suitable for evaluating this compound as a photoaffinity probe?

Q. Advanced Research Focus

- In Vitro Labeling : Incubate with target proteins under UV light (λ = 300–350 nm) to initiate nitrene insertion. Validate labeling efficiency via SDS-PAGE and mass spectrometry.

- Control Experiments : Include non-azide analogs and competitive inhibitors to confirm specificity. Use fluorescence quenching assays if the quinoline core has intrinsic fluorescence .

How can contradictions in crystallographic data for azide-containing heterocycles be resolved?

Q. Methodological Guidance

- Twinned Data : Apply SHELXL’s TWIN/BASF commands to model twinning and refine occupancy ratios.

- Disorder Handling : For azide groups with rotational disorder, use PART/SUMP restraints and validate with Hirshfeld surface analysis .

What safety protocols are essential for handling azide derivatives like this compound in laboratory settings?

Q. Basic Research Focus

- Storage : Keep azides in amber vials at –20°C under inert gas. Avoid contact with heavy metals or acids.

- Waste Disposal : Quench excess azides with 10% sodium hypochlorite (NaClO) before disposal. Monitor for gas evolution .

How can structure-activity relationship (SAR) studies optimize the bioactivity of azide-functionalized dihydroquinolines?

Q. Advanced Research Focus

- Analog Synthesis : Modify substituents on the quinoline ring (e.g., electron-withdrawing groups at the 6-position) and compare azide reactivity.

- Biological Testing : Use cytotoxicity assays (e.g., MTT) and measure IC₅₀ values against target enzymes. Pair with molecular dynamics simulations to correlate steric/electronic profiles with activity .

What role does the azide group play in the electrochemical behavior of this compound?

Q. Advanced Research Focus

- Cyclic Voltammetry : Scan in acetonitrile with 0.1 M TBAPF₆. The azide group may exhibit irreversible reduction peaks near –1.2 V (vs. Ag/AgCl), influenced by conjugation with the quinoline π-system.

- Applications : Assess potential as a redox probe in biosensors by functionalizing electrodes via click chemistry .

How can high-throughput screening (HTS) pipelines integrate this compound for drug discovery?

Q. Methodological Guidance

- Library Synthesis : Use automated flow reactors to generate azide derivatives. Monitor reactions inline via IR spectroscopy.

- Screening : Employ fluorescence polarization or surface plasmon resonance (SPR) to screen for binding to target proteins. Use cheminformatics tools (e.g., MOE) to prioritize hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.